![molecular formula C9H20N2O3 B13485187 tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amino alcohol to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate involves its ability to protect functional groups during chemical reactions. The carbamate group can be easily removed under mild acidic conditions, releasing the free amine or alcohol. This property makes it an effective protecting group in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate: Another carbamate with a slightly different structure.
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: A related compound with a pyrrolidine ring.
Uniqueness
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for selective protection and deprotection in complex synthetic sequences, making it a valuable tool in advanced organic synthesis.
Eigenschaften
Molekularformel |
C9H20N2O3 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
InChI-Schlüssel |
LIVUZRASEMVBNR-NKWVEPMBSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)N |
Kanonische SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
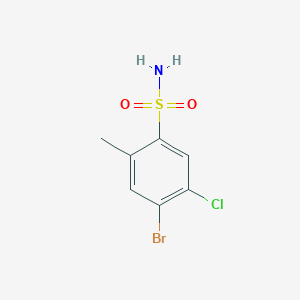
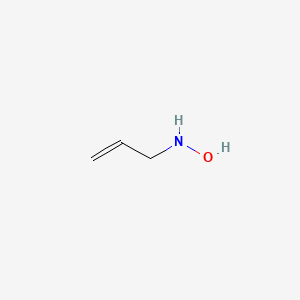


![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)
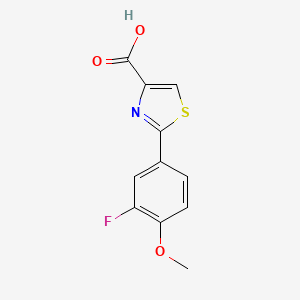
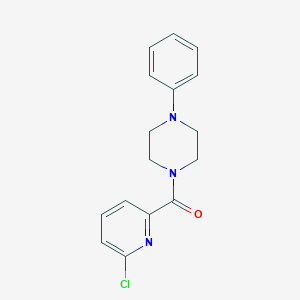
![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)
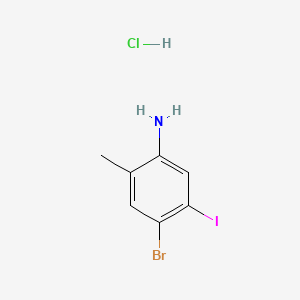
![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)

